1-Benzyl-6-isopropylpiperazine-2,5-dione
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Overview
Description
Preparation Methods
The synthesis of 1-Benzyl-6-isopropylpiperazine-2,5-dione typically involves the reaction of benzylamine with isopropylmalonic acid in the presence of a dehydrating agent . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction . Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1-Benzyl-6-isopropylpiperazine-2,5-dione undergoes various chemical reactions, including:
Scientific Research Applications
1-Benzyl-6-isopropylpiperazine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-6-isopropylpiperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors . The compound may inhibit or activate these targets, leading to various biological effects . The exact pathways involved are still under investigation, but it is believed to modulate neurotransmitter activity in the brain .
Comparison with Similar Compounds
1-Benzyl-6-isopropylpiperazine-2,5-dione can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties.
1-Isopropylpiperazine: Used in the synthesis of pharmaceuticals.
2,5-Diketopiperazines: A class of compounds with diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H18N2O2 |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
1-benzyl-6-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C14H18N2O2/c1-10(2)13-14(18)15-8-12(17)16(13)9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,15,18) |
InChI Key |
ZUABIBXKVANWKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)NCC(=O)N1CC2=CC=CC=C2 |
Origin of Product |
United States |
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